ME-0328, chemically known as 3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)-N-[(1s)-1-Phenylethyl]propanamide, is a selective inhibitor of Poly(ADP-ribose) polymerase 3 (PARP3). [, ] PARP3 belongs to a family of enzymes involved in DNA damage repair. [] ME-0328 has been investigated as a potential therapeutic agent for various cancers, including chronic lymphocytic leukemia (CLL) and breast cancer. [, ]
ME0328 is a selective inhibitor of poly(ADP-ribose) polymerase 3, commonly referred to as PARP-3. This compound has gained attention in the field of molecular medicine due to its potential applications in cancer therapy and the modulation of DNA repair mechanisms. The chemical formula for ME0328 is with a molecular weight of approximately 321.38 g/mol .
ME0328 was developed as part of research aimed at understanding the role of PARP enzymes in cellular processes, particularly in response to DNA damage. It is classified under the category of small molecule inhibitors specifically targeting the PARP family, which includes various isoforms such as PARP-1, PARP-2, and PARP-3. These enzymes are involved in the post-translational modification of proteins through ADP-ribosylation, a process critical for DNA repair and cellular signaling .
The synthesis of ME0328 involves several organic chemistry techniques. While specific synthetic routes are not universally detailed in available literature, it typically includes steps such as:
The synthesis process is crucial for ensuring that ME0328 maintains its selectivity and potency against PARP-3 .
The molecular structure of ME0328 features a complex arrangement that contributes to its biological activity. The compound consists of a fused ring system with nitrogen-containing heterocycles, which are essential for its interaction with the target enzyme.
Key structural data include:
This structure allows ME0328 to fit into the active site of PARP-3, inhibiting its enzymatic function effectively .
ME0328 primarily functions through competitive inhibition of PARP-3, where it binds to the enzyme's active site, preventing the conversion of nicotinamide adenine dinucleotide into poly(ADP-ribose). The inhibition is quantified by an IC₅₀ value of approximately 0.89 µM, indicating its potency .
In biochemical assays, ME0328 has been shown to selectively inhibit PARP-3 over other members of the PARP family, making it a valuable tool for studying the specific roles of PARP-3 in cellular processes .
The mechanism of action for ME0328 involves:
Research indicates that inhibiting PARP-3 can sensitize cancer cells to chemotherapy by impairing their ability to repair DNA damage effectively .
ME0328 exhibits several notable physical and chemical properties:
These properties make ME0328 suitable for use in various experimental settings related to cancer research .
ME0328 is primarily used in research focused on:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3